molecular formula C7H8O3 B1361131 4-Methoxybenzene-1,2-diol CAS No. 3934-97-2

4-Methoxybenzene-1,2-diol

Cat. No.: B1361131
CAS No.: 3934-97-2
M. Wt: 140.14 g/mol
InChI Key: JXZABYGWFNGNLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzene-1,2-diol can be synthesized through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methoxyphenol (also known as p-methoxyphenol) in the presence of a suitable catalyst. This method is advantageous due to its scalability and the relatively low cost of starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert it into less oxidized forms, such as methoxyhydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) are often used.

    Substitution: Reagents like bromine (Br(_2)) or nitric acid (HNO(_3)) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Produces methoxyquinones.

    Reduction: Yields methoxyhydroquinone.

    Substitution: Results in various substituted methoxybenzene derivatives.

Scientific Research Applications

4-Methoxybenzene-1,2-diol has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly its antioxidant activity, which may have implications for treating oxidative stress-related conditions.

    Industry: It is used in the manufacture of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 4-methoxybenzene-1,2-diol exerts its effects is primarily through its ability to donate electrons, making it an effective antioxidant. It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and cellular membranes, to exert its protective effects.

Comparison with Similar Compounds

    Catechol (1,2-dihydroxybenzene): Lacks the methoxy group, making it more reactive in certain chemical reactions.

    Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups at the para position, differing in reactivity and applications.

    Guaiacol (2-methoxyphenol): Similar structure but with the methoxy group at the ortho position relative to the hydroxyl group.

Uniqueness: 4-Methoxybenzene-1,2-diol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not possible with its analogs.

Biological Activity

4-Methoxybenzene-1,2-diol, also known as 4-methoxycatechol or 3,4-dihydroxyanisole, is an organic compound with the molecular formula C₇H₈O₃. Its structure features a methoxy group (-OCH₃) and two hydroxyl groups (-OH) on a benzene ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry.

This compound is characterized by its ability to undergo electrophilic aromatic substitution reactions, which is typical for benzene derivatives. This property allows it to interact with various enzymes and proteins in biological systems. Notably, it has been shown to interact with catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines, which are critical neurotransmitters in the central nervous system.

Biochemical Pathways:

  • Electrophilic Aromatic Substitution: The compound can participate in various biochemical reactions.
  • Enzyme Interactions: It acts as a substrate for enzymes like COMT and can modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism .

Biological Activities

Research has demonstrated that this compound possesses several significant biological activities:

  • Antioxidant Properties:
    • Exhibits radical scavenging activity due to its multiple hydroxyl groups.
    • Inhibits lipid peroxidation, thus protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects:
    • May reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Potential:
    • Studies indicate potential anticancer properties, although specific mechanisms and efficacy require further investigation.
  • Modulation of Cell Signaling:
    • Influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Study: A study demonstrated that this compound significantly reduced oxidative stress markers in cultured cells exposed to reactive oxygen species (ROS). The compound was effective at concentrations as low as 10 µM.
  • Anticancer Activity: In vitro studies showed that treatment with this compound led to decreased viability of cancer cell lines (e.g., A549 lung cancer cells) and induced apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryModulates inflammatory pathways
AnticancerReduces viability in cancer cell lines; induces apoptosis
Enzyme InteractionActs as a substrate for COMT; modulates cytochrome P450 activity

Q & A

Basic Research Questions

Q. What natural sources and biosynthetic pathways produce 4-Methoxybenzene-1,2-diol?

  • Answer : this compound is found in plant volatiles (e.g., Pterocarpus indicus, where it constitutes 47.42% of certain extracts) and microbial systems. In Streptomyces kebangsaanensis, it originates from the shikimic acid pathway and combines with phenazine-1,6-dicarboxylic acid to form hybrid phenazine antibiotics .
  • Methodology :

  • Plant extraction : Use steam distillation or solvent extraction followed by Thin-Layer Chromatography (TLC) or GC-MS for identification .
  • Microbial biosynthesis : Employ genome mining to identify biosynthetic gene clusters (e.g., phenazine pathways) and validate via gene knockout/complementation studies .

Q. Which analytical techniques are optimal for identifying and quantifying this compound in complex matrices?

  • Answer : GC-MS and NMR spectroscopy are standard for structural elucidation and quantification.
  • Methodology :

  • GC-MS : Use a DB-5MS column with helium carrier gas; compare retention indices and mass fragmentation patterns against standards (e.g., m/z 154 for molecular ion [M]+) .
  • NMR : Acquire ¹H and ¹³C spectra (e.g., δ 3.8 ppm for methoxy protons, δ 6.5–7.0 ppm for aromatic protons) .
  • Quantification : Employ internal standards (e.g., deuterated analogs) for LC-MS/MS to minimize matrix effects.

Advanced Research Questions

Q. How can researchers assess the genotoxic potential of this compound using in vitro and in vivo models?

  • Answer : Adapt protocols from structurally related diols (e.g., benzene-1,2-diol).
  • Methodology :

  • In vitro : Conduct Ames tests (TA98/TA100 strains) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .
  • In vivo : Use rodent micronucleus assays or Comet assays on liver/kidney tissues after oral administration (dose range: 50–200 mg/kg). Monitor urinary metabolites via HPLC to correlate exposure with DNA damage .
  • Risk assessment : Compare exposure levels to Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day) .

Q. What strategies enhance microbial production of this compound-derived antibiotics via pathway engineering?

  • Answer : Leverage synthetic biology tools to optimize gene clusters and precursor supply.
  • Methodology :

  • Gene cluster identification : Use antiSMASH or PRISM to locate phenazine biosynthetic genes in Streptomyces spp. .
  • Precursor engineering : Overexpress shikimate kinase (aroK) and methoxytransferase genes to boost this compound flux .
  • Heterologous expression : Clone clusters into E. coli or S. cerevisiae with inducible promoters (e.g., T7 or GAL1) for scalable production.

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

  • Answer : Combine multi-nuclear NMR and high-resolution mass spectrometry (HRMS) for unambiguous assignments.
  • Methodology :

  • 2D NMR : Use HSQC and HMBC to correlate methoxy (δ 3.8 ppm) and aromatic protons (δ 6.5–7.0 ppm) with adjacent carbons .
  • HRMS : Analyze [M+H]+ ions (exact mass: 154.0630) and fragmentation patterns (e.g., loss of CH3O•, m/z 123).
  • Computational modeling : Validate structures via DFT calculations (B3LYP/6-31G*) for optimized geometries and NMR chemical shift predictions .

Q. Notes

  • Contradictions : While focuses on benzene-1,2-diol, its methodologies are applicable to structurally analogous diols like this compound.
  • Advanced Techniques : For oxidation studies, adapt mechanisms from ethane-1,2-diol (e.g., chromic acid oxidation with micellar catalysis ), but account for methoxy group steric/electronic effects.

Properties

IUPAC Name

4-methoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZABYGWFNGNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192565
Record name 1,2-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3934-97-2
Record name 1,2-Benzenediol, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzene-1,2-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-methoxycatechol was prepared by the method described in Organic Synthesis, Collective Volume 3, page 759: 60.8 g of 4-methoxysalicylaldehyde was added to a stirred solution of 16 g of sodium hydroxide in 200 ml of water. Under nitrogen gas, a solution of 60 g of 30% hydrogen peroxide in water dissolved in 200 ml of water was added drop-by-drop to the resulting solution, held at 35°-40° C. Then sodium sulfate (and a small amount of sodium hydrosulfite to decolorize the mixture) was added until the mixture was saturated. The mixture was extracted with methylene chloride. The resulting residue was extracted with ether. The ether extract was dried (Na2SO4, Na2S2O4) and the solvent was evaporated under reduced pressure, to give crude 4-methoxycatechol (10A).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxybenzene-1,2-diol
4-Methoxybenzene-1,2-diol
4-Methoxybenzene-1,2-diol
4-Methoxybenzene-1,2-diol
4-Methoxybenzene-1,2-diol
4-Methoxybenzene-1,2-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.